

Application Notes and Protocols: Nickel Carbonate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel carbonate

Cat. No.: B1211379

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel carbonate (NiCO_3) and its basic forms (e.g., $\text{NiCO}_3 \cdot 2\text{Ni(OH)}_2 \cdot 4\text{H}_2\text{O}$) are versatile and cost-effective precursors for the synthesis of highly active nickel-based heterogeneous catalysts.^{[1][2][3]} The thermal decomposition of **nickel carbonate** yields nickel oxide (NiO), which can be subsequently reduced to metallic nickel, forming the active sites for a variety of catalytic transformations.^[4] The properties of the final catalyst, including particle size, dispersion, and metal-support interactions, are influenced by the synthesis method of the initial **nickel carbonate**.^[5] This document provides detailed application notes and experimental protocols for the use of **nickel carbonate** in key areas of heterogeneous catalysis, including electrocatalysis and gas-phase reactions.

Key Applications and Experimental Protocols

Electrocatalysis

Nickel carbonate-derived materials have emerged as promising electrocatalysts for energy-related applications, such as water splitting (oxygen evolution reaction), urea oxidation, and methanol oxidation.^{[6][7][8]} The amorphous nature of some **nickel carbonate**-based catalysts is often cited as a reason for their enhanced electrocatalytic performance, attributed to a higher number of unsaturated coordination sites.^[6]

Amorphous **nickel carbonate** has demonstrated high activity and stability for the oxygen evolution reaction, a critical step in water splitting for hydrogen production.[6][9]

Experimental Protocol: Synthesis of Amorphous **Nickel Carbonate** for OER[6]

- Preparation of Precursor Solution: Dissolve nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and sodium carbonate (Na_2CO_3) in deionized water.
- Evaporation-Induced Precipitation: Heat the precursor solution at 60°C to induce evaporation and precipitation of the amorphous **nickel carbonate**.
- Washing and Drying: The resulting precipitate is washed thoroughly with deionized water and ethanol, followed by drying under vacuum.
- Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of Nafion and isopropanol to form an ink, which is then drop-casted onto a glassy carbon electrode and dried.

Performance Data for **Nickel Carbonate**-Based OER Catalysts

Catalyst	Electrolyte	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
Amorphous Nickel Carbonate	1.0 M KOH	350	60	Stable for 10,000 s	[6]
Amorphous NiCO_3 Nanowire Array on Ni Foam	1.0 M KHCO_3	395	230	Stable for 60 h	[9]

Nickel-based materials are effective for the electro-oxidation of urea, which has applications in wastewater treatment and hydrogen production from urea-rich wastewater.[8][10] Amorphous

nickel oxide derived from **nickel carbonate** precursors has shown excellent activity.[11]

Experimental Protocol: Electrochemical Evaluation of Urea Oxidation[11][12]

- Electrolyte Preparation: Prepare a solution of 1.0 M KOH and 0.5 M urea in deionized water.
- Electrochemical Cell: Use a standard three-electrode setup with the **nickel carbonate**-based material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
- Cyclic Voltammetry (CV): Perform CV scans in the prepared electrolyte to evaluate the catalytic activity.
- Chronoamperometry: Assess the long-term stability of the catalyst by holding the electrode at a constant potential and monitoring the current density over time.

Performance Data for Nickel-Based UOR Catalysts

Catalyst	Electrolyte	Potential at 10 mA/cm ² (V vs. RHE)	Current Density at a specific potential	Stability	Reference
Amorphous NiOx/NF	1.0 M KOH + 0.5 M Urea	1.256	100 mA/cm ² at 1.3 V vs. RHE	Decent durability at 100 mA/cm ²	[11]
Amorphous Co-NiB@NF	1.0 M KOH + 0.33 M Urea	1.29	100 mA/cm ² at 1.41 V vs. RHE	83% current retention after 10 h	[12][13]

Nickel carbonate can be electrochemically deposited on electrode surfaces to create active catalysts for methanol oxidation, a key reaction in direct methanol fuel cells.[7]

Experimental Protocol: Electrochemical Deposition and Evaluation of Ni₂(CO₃)₃ for MOR[7]

- Electrochemical Deposition: Deposit **nickel carbonate** on a platinum or palladium electrode surface by chronoamperometry from a solution containing nickel sulfate and sodium

bicarbonate.

- Electrolyte for MOR: Prepare an electrolyte solution of 0.1 M KOH containing 1.0 M methanol.
- Electrochemical Measurements: Use cyclic voltammetry and chronoamperometry to study the methanol oxidation reaction on the modified electrode.

Performance Data for $\text{Ni}_2(\text{CO}_3)_3/\text{Pt}$ Catalyst in MOR

Catalyst	Electrolyte	Anodic Peak Current Density (mA/cm ²)	Anodic Peak Potential (V vs. NHE)	Reference
$\text{Ni}_2(\text{CO}_3)_3/\text{Pt}$	0.1 M KOH + 1.0 M MeOH	19.8	0.08	[7]

Dry Reforming of Methane (DRM)

Nickel-based catalysts are widely studied for the dry reforming of methane (DRM), a process that converts two major greenhouse gases, methane (CH_4) and carbon dioxide (CO_2), into valuable syngas (H_2 and CO).^{[14][15]} **Nickel carbonate** is a common precursor for preparing these catalysts, which are typically supported on metal oxides like Al_2O_3 , CeO_2 , or SiO_2 .^{[16][17]}

Experimental Protocol: Dry Reforming of Methane^{[17][18]}

- Catalyst Preparation: Prepare the supported nickel catalyst by impregnating a support (e.g., $\gamma\text{-Al}_2\text{O}_3$) with a solution of nickel nitrate, followed by calcination. The active nickel species can also be formed from a **nickel carbonate** precursor.
- Catalyst Activation: Reduce the catalyst in a stream of hydrogen at a high temperature (e.g., 700-800°C) prior to the reaction.
- Reaction Setup: Pack the catalyst in a fixed-bed tubular reactor.
- Reaction Conditions: Feed a mixture of CH_4 and CO_2 (typically a 1:1 ratio) through the reactor at a high temperature (e.g., 700-850°C) and atmospheric pressure.^{[14][15]}

- Product Analysis: Analyze the composition of the effluent gas using a gas chromatograph (GC) to determine the conversion of reactants and the selectivity of products.

Performance Data for Nickel-Based DRM Catalysts

Catalyst	Support	Temperature (°C)	CH ₄ Conversion (%)	CO ₂ Conversion (%)	H ₂ /CO Ratio	Reference
Ni	CeO ₂	700	~99	~99	Low	[16]
20 wt.% Ni	WC	800	98	90	~0.8	[19]
Ni Single-Atom	HAP	750	>80	>90	~1.0	[1]

Hydrogenation Reactions

Nickel catalysts derived from **nickel carbonate** are effective for the hydrogenation of various organic compounds, including nitroaromatics and unsaturated fatty acids.[3][4] The finely divided nickel particles obtained after reduction of the carbonate precursor exhibit high activity. [5]

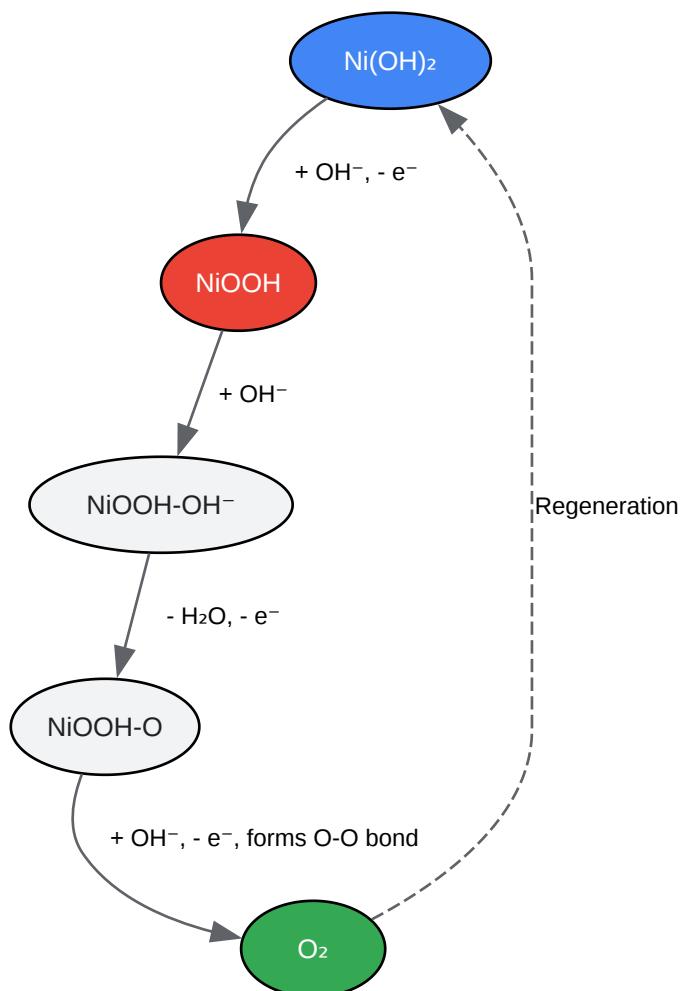
Experimental Protocol: Liquid-Phase Hydrogenation of Nitrobenzene[3]

- Catalyst Preparation: Synthesize the nickel catalyst on a suitable support (e.g., carbon-mineral support) using nickel nitrate or formate as a precursor.
- Reaction Setup: Carry out the reaction in a high-pressure autoclave.
- Reaction Conditions: Charge the reactor with the catalyst, nitrobenzene, a solvent (e.g., ethanol), and pressurize with hydrogen (e.g., 2 MPa). Heat the mixture to the desired temperature (e.g., 90°C) with stirring.
- Product Analysis: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Performance Data for Nickel-Catalyzed Nitrobenzene Hydrogenation

Catalyst Precursor	Support	Temperatur e (°C)	H ₂ Pressure (MPa)	Nitrobenzen e Conversion (%) (after 1 h)	Reference
Nickel Nitrate	CM-M	90	2	65	[3]
Nickel Formate	CM-M	90	2	51	[3]

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and activation of nickel catalysts from a **nickel carbonate** precursor.

[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism for the dry reforming of methane over a nickel-based catalyst.

Proposed Mechanism for Oxygen Evolution Reaction on Nickel-Based Catalysts

[Click to download full resolution via product page](#)

Caption: Simplified proposed mechanism for the Oxygen Evolution Reaction (OER) on a nickel-based electrocatalyst surface in alkaline media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US1226945A - Process of making a nickel catalyst. - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Nickel carbonate (Ni₂(CO₃)₃) as an electrocatalyst and photo-electrocatalyst for methanol electro-oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in promoting dry reforming of methane using nickel-based catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01612A [pubs.rsc.org]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. researchgate.net [researchgate.net]
- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Carbonate in Heterogeneous Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211379#nickel-carbonate-in-heterogeneous-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com